Seliforant

描述

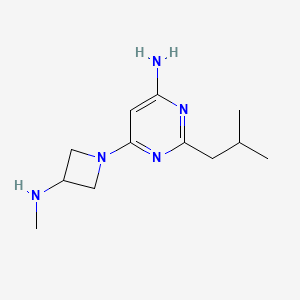

Structure

3D Structure

属性

CAS 编号 |

1164115-89-2 |

|---|---|

分子式 |

C12H21N5 |

分子量 |

235.33 g/mol |

IUPAC 名称 |

6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16) |

InChI 键 |

QRBVUFXEMHNIDB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SENS111; SENS 111; SENS-111; Seliforant |

产品来源 |

United States |

Foundational & Exploratory

Histamine H4 Receptor Antagonism and Vertigo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vertigo, a debilitating symptom of vestibular dysfunction, presents a significant therapeutic challenge with a substantial unmet medical need. The histaminergic system, particularly the histamine (B1213489) H4 receptor (H4R), has emerged as a promising target for the pharmacological management of vertigo. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical development of H4R antagonists for the treatment of vertigo. It delves into the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo models, and a quantitative analysis of the efficacy of key H4R antagonists. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in the field of vestibular disorders and neuro-otology.

Introduction: The Histamine H4 Receptor in the Vestibular System

The vestibular system is crucial for maintaining balance, posture, and spatial orientation. Dysfunction within this intricate network of inner ear structures and central nervous system pathways can lead to vertigo, a sensation of spinning or dizziness. While various neurotransmitter systems are implicated in vestibular function, the role of histamine has been a subject of increasing interest.

All four histamine receptor subtypes (H1R, H2R, H3R, and H4R) have been identified in the mammalian inner ear, including the vestibular ganglia and hair cells.[1] The H4R, a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins, is of particular interest due to its expression in vestibular primary neurons.[2][3] Activation of H4R is known to modulate immune responses and inflammatory processes, and its presence in the vestibular system suggests a potential role in the pathophysiology of vertigo, particularly in conditions with an inflammatory component like vestibular neuritis and Meniere's disease.[4][5]

Antagonism of the H4R has been shown to have a pronounced inhibitory effect on the excitability of vestibular neurons, highlighting its potential as a therapeutic target for suppressing the abnormal vestibular signals that underlie vertigo. This guide will explore the scientific foundation and developmental landscape of H4R antagonists as a novel class of anti-vertigo agents.

H4R Signaling Pathway in Vestibular Neurons

The histamine H4 receptor is a member of the GPCR superfamily and is primarily coupled to the Gi/o family of G proteins. Upon activation by histamine, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other downstream effectors, including ion channels and other signaling pathways. In vestibular neurons, antagonism of the H4R leads to a reversible inhibition of evoked action potential firing, suggesting a modulation of neuronal excitability.

References

Seliforant (SENS-111): A Technical Overview of its Discovery and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seliforant (SENS-111) is a first-in-class, orally available small molecule that acts as a selective antagonist of the histamine (B1213489) H4 receptor (H4R). Developed by Sensorion, it was investigated for the symptomatic treatment of acute vertigo, specifically in the context of acute unilateral vestibulopathy (AUV). The rationale for its development was based on the expression of H4 receptors in the vestibular system and the potential to modulate vestibular neuron activity without the sedative effects associated with existing treatments. Despite demonstrating a favorable safety and tolerability profile in early clinical trials, the development of this compound was discontinued (B1498344) after a Phase 2b study failed to meet its primary efficacy endpoint. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound.

Introduction: The Rationale for a Selective H4 Receptor Antagonist in Vertigo

Acute Unilateral Vestibulopathy (AUV) is a condition characterized by the sudden onset of severe vertigo, nausea, and imbalance, resulting from a dysfunction of the peripheral vestibular system on one side. Current treatments for the acute phase of AUV are largely symptomatic and often involve vestibulosuppressant drugs, such as histamine H1 receptor antagonists (e.g., meclizine) and benzodiazepines. While these drugs can alleviate symptoms, they are often associated with sedation, which can impair cognitive function and delay central vestibular compensation, a crucial process for long-term recovery.

The discovery of the histamine H4 receptor and its expression in vestibular neurons presented a novel therapeutic target.[1] Unlike the H1 and H2 receptors, which are widely distributed, the H4 receptor has a more restricted expression, primarily on cells of hematopoietic origin and, importantly, on neurons in the central and peripheral nervous systems, including the vestibular ganglia.[1][2] Preclinical studies indicated that antagonism of the H4 receptor could inhibit vestibular neuron activity, suggesting a potential to reduce the symptoms of vertigo without the sedative side effects of H1 antagonists.[1] This led to the development of this compound (SENS-111) as a non-sedating therapeutic candidate for acute vertigo.

Mechanism of Action: Targeting the Histamine H4 Receptor in the Vestibular System

This compound is a selective antagonist of the histamine H4 receptor. Its therapeutic hypothesis in AUV was centered on modulating the imbalanced vestibular signaling that underlies the symptoms of vertigo.

Histamine H4 Receptor Signaling in Vestibular Neurons

The histamine H4 receptor is a G protein-coupled receptor (GPCR). In vestibular neurons, its activation is thought to contribute to neuronal excitability. By antagonizing this receptor, this compound was expected to reduce the firing rate of vestibular neurons, thereby dampening the asymmetric vestibular signals reaching the brainstem and alleviating the sensation of vertigo.[3] The downstream signaling pathway of the H4 receptor in vestibular neurons is not fully elucidated but is believed to involve modulation of ion channel activity.

References

Seliforant (SENS-111): An Investigation into its Role in Inner Ear Sensorineural Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Seliforant (SENS-111) is a first-in-class, orally available small molecule that acts as a selective antagonist of the histamine (B1213489) H4 receptor (H4R). Developed by Sensorion, its primary therapeutic target was the modulation of sensorineural functions within the inner ear, specifically for the treatment of vestibular disorders. While the term "sensorineural inner ear cell function" has been used in connection with this compound, it is critical to note that its development and clinical evaluation focused exclusively on the vestibular system, which governs balance, rather than the cochlear system, which is responsible for hearing. Following disappointing results in a key clinical trial for acute unilateral vestibulopathy (AUV), the development of this compound was discontinued. This guide provides a comprehensive overview of the available preclinical and clinical data for this compound, detailing its mechanism of action, experimental protocols, and clinical outcomes related to vestibular function. There is no publicly available evidence to support a role for this compound in auditory function or the treatment of sensorineural hearing loss.

Introduction: The Histamine H4 Receptor in the Inner Ear

Histamine is a crucial neurotransmitter in the central and peripheral nervous systems, and its effects are mediated by four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While the roles of H1R and H3R in the inner ear have been studied, particularly in the context of vertigo treatment with drugs like betahistine, the H4R has emerged as a novel target.[1] Preclinical research has confirmed the presence of H4R transcripts in the mammalian inner ear, specifically within the rat vestibular ganglia.[1][2] This localization suggested that antagonism of H4R could modulate vestibular neuron activity and potentially treat balance disorders. This compound was designed to be a potent and selective antagonist of this receptor.[3][4]

Preclinical Evidence for H4R Antagonism in Vestibular Function

The primary preclinical evidence supporting the development of this compound for vestibular disorders comes from studies on the effects of H4R antagonists on the excitability of mammalian vestibular primary neurons. These studies established the foundational hypothesis for this compound's therapeutic potential.

Quantitative Data: Effects of H4R Antagonists on Vestibular Neuron Firing

In vitro electrophysiological recordings from rat vestibular neurons demonstrated that selective H4R antagonists have a pronounced inhibitory effect on neuronal activity. The key findings are summarized below.

| Compound | Class | Concentration Range (In Vitro) | Effect on Evoked Action Potential Firing | Effect on Neuronal Membrane Potential |

| JNJ 7777120 | Selective H4R Antagonist | Nanomolar (nM) | Strong, reversible inhibition | No neuronal depolarization |

| JNJ 10191584 | Selective H4R Antagonist | Nanomolar (nM) | Strong, reversible inhibition | No neuronal depolarization |

| Thioperamide | H3R/H4R Antagonist | Nanomolar (nM) to Micromolar (µM) | Inhibition of firing at nM range | Membrane depolarization >100 µM |

| Betahistine | H3R Antagonist / H1R Agonist | Micromolar (µM) | Inhibition of firing | Strong neuronal depolarization |

Table 1: Summary of in vitro effects of various histamine receptor ligands on rat vestibular primary neurons. Data extracted from Desmadryl et al. (2012).

Experimental Protocols: Preclinical Studies

2.2.1. RT-PCR for H4R Expression

-

Objective: To confirm the presence of H4R messenger RNA (mRNA) in vestibular ganglia.

-

Methodology:

-

Vestibular ganglia were dissected from adult rats.

-

Total RNA was extracted and purified.

-

Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

Polymerase Chain Reaction (PCR) was conducted using specific primers designed to amplify a segment of the rat H4R gene.

-

PCR products were analyzed via gel electrophoresis to confirm the presence of a band of the expected size.

-

2.2.2. In Vitro Electrophysiology

-

Objective: To measure the effect of H4R antagonists on the electrical activity of vestibular neurons.

-

Methodology:

-

Primary vestibular neurons were isolated from rat Scarpa's ganglion.

-

Whole-cell patch-clamp recordings were performed on the isolated neurons.

-

Action potentials were evoked by injecting depolarizing current steps.

-

H4R antagonists (e.g., JNJ 7777120) were applied to the bath solution at varying concentrations.

-

Changes in the firing frequency of action potentials and the resting membrane potential were recorded and analyzed before, during, and after drug application.

-

Signaling Pathway

The proposed mechanism of action for this compound is the direct antagonism of the H4 receptor on vestibular neurons. This binding is believed to inhibit the downstream signaling cascades that lead to neuronal firing, thereby reducing the baseline activity of the vestibular nerve. This reduction in vestibular tone was hypothesized to alleviate the imbalance and vertigo experienced during an acute vestibular crisis.

Caption: Proposed signaling pathway of this compound in vestibular neurons.

Clinical Development for Acute Unilateral Vestibulopathy (AUV)

This compound's clinical development program was designed to assess its efficacy and safety as a symptomatic treatment for acute vertigo crises, with AUV as the primary indication.

Clinical Trial Data Summary

Two key Phase 2 trials were conducted. The SENS-111-202 study (Phase 2a) evaluated safety and its effects on the central nervous system, while the subsequent Phase 2b trial assessed its efficacy in treating AUV.

| Trial Identifier | Phase | N | Population | Primary Endpoint | Key Outcome |

| SENS-111-202 | 2a | 32 | Healthy subjects with experimentally evoked vestibular imbalance | Tolerability; effect on vigilance and cognitive performance | Met primary endpoint. This compound did not impair vigilance or cognitive performance and was not sedative, unlike the comparator, Meclizine. |

| Phase 2b POC | 2b | 105 | Patients with Acute Unilateral Vestibulopathy (AUV) | Vertigo intensity (Area under the curve of the VI-VAS*) | Failed to meet primary endpoint. No statistically significant difference in vertigo intensity compared to placebo. The drug was safe and well-tolerated. |

*VI-VAS: Vertigo Intensity Visual Analogue Scale

Table 2: Summary of this compound Clinical Trial Results.

Experimental Protocols: Clinical Trials

3.2.1. SENS-111-202 (Phase 2a) Study Protocol

-

Objective: To assess the safety and pharmacodynamic effects of this compound on vigilance and cognitive performance compared to placebo and meclizine.

-

Design: Randomized, double-blind, placebo-controlled, meclizine-calibrated, 4-way crossover trial.

-

Methodology:

-

32 healthy subjects were enrolled.

-

Each subject received four single-dose treatments in random order, separated by a one-week washout period: this compound (100 mg), this compound (200 mg), Meclizine (50 mg), and placebo.

-

Vestibular imbalance was experimentally induced (e.g., via motion stimulus).

-

Primary endpoints were assessed using objective psychometric tests for vigilance, sedation, and cognitive function.

-

3.2.2. Phase 2b Proof-of-Concept Study Protocol

-

Objective: To evaluate the efficacy and safety of this compound in treating vertigo intensity in patients with AUV.

-

Design: Randomized, double-blind, placebo-controlled, three-parallel-arm study.

-

Methodology:

-

105 patients diagnosed with AUV were randomized in a 1:1:1 ratio to receive one of two doses of this compound or a placebo.

-

The treatment was administered orally for four consecutive days.

-

The primary efficacy endpoint was the change in vertigo intensity, measured by the area under the curve of the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position, with eight assessments over the four treatment days.

-

Patients were followed for a total of 28 days to monitor safety and longer-term outcomes.

-

Clinical Trial Workflow

The clinical evaluation of this compound followed a standard progression, starting with safety and tolerability before moving to a larger efficacy trial.

Caption: Logical workflow of the this compound clinical development program.

Conclusion and Future Directions

The investigation into this compound as a treatment for inner ear disorders provides a clear example of a targeted therapeutic approach based on preclinical neuroscience. As a selective histamine H4 receptor antagonist, it was hypothesized to reduce vestibular neuron excitability, thereby alleviating vertigo. While a Phase 2a study demonstrated a favorable safety profile with no sedative effects, the subsequent Phase 2b efficacy trial in patients with acute unilateral vestibulopathy failed to show a significant benefit over placebo in reducing vertigo intensity.

Following this outcome, Sensorion announced the discontinuation of the this compound (SENS-111) program to concentrate its resources on its pipeline for hearing loss disorders, such as SENS-401 (Arazasetron).

For researchers, scientists, and drug development professionals, the story of this compound underscores several key points:

-

The histamine H4 receptor remains a valid, albeit challenging, target for modulating inner ear sensorineural function, specifically within the vestibular system.

-

There is a critical lack of evidence connecting this compound or H4R antagonism to auditory functions such as hair cell survival, regeneration, or improvement in hearing thresholds. All available data point towards a role exclusively within the vestibular apparatus.

-

Future research into H4R antagonists for inner ear disorders would require a robust demonstration of target engagement and a clearer understanding of the receptor's role in the complex pathophysiology of vestibular crises.

References

- 1. Histamine and Its Receptors in the Mammalian Inner Ear: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensorion’s SENS-111 fails to meet primary endpoint in AUV trial [clinicaltrialsarena.com]

- 4. Sensorion’s this compound fails to meet primary endpoint in phase 2b trial [pharmaceutical-business-review.com]

Preclinical Profile of Seliforant: A Technical Guide for Acute Unilateral Vestibulopathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliforant (SENS-111) is a selective antagonist of the histamine (B1213489) H4 receptor (H4R) that was investigated for the treatment of acute unilateral vestibulopathy (AUV), a condition characterized by sudden and severe vertigo.[1] Preclinical studies were conducted to evaluate the efficacy and mechanism of action of this compound in animal models of AUV. This technical guide provides a comprehensive overview of the key preclinical findings, including quantitative data, detailed experimental protocols, and the underlying signaling pathways. While this compound did not meet its primary endpoint in Phase IIb clinical trials for AUV, the preclinical data offers valuable insights for researchers in the field of vestibular disorders and H4R pharmacology.[1][2]

Quantitative Preclinical Efficacy Data

The primary preclinical efficacy of this compound was assessed in a rat model of acute unilateral vestibular loss. The key quantitative finding is summarized in the table below.

| Compound | Dose (mg/kg) | Endpoint | Result | Time Point | Animal Model |

| This compound (SENS-111) | 10 | Reduction in Spontaneous Nystagmus | 21-22% | 1 hour post-administration | Rat model of acute unilateral vestibular loss |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used in the evaluation of this compound.

Animal Model of Acute Unilateral Vestibulopathy

A unilateral vestibular deficit was induced in rats to mimic the symptoms of AUV.

-

Method: Unilateral transtympanic injection of kainic acid.

-

Procedure:

-

Animals are anesthetized.

-

A unilateral injection of kainic acid is administered through the tympanic membrane into the middle ear cavity. This excitotoxic agent induces a lesion in the vestibular nerve and/or labyrinthine hair cells, leading to an acute vestibular imbalance.

-

The dosage and concentration of kainic acid are critical for inducing a consistent level of vestibular dysfunction. While the exact concentration used in the this compound studies is not publicly available, typical concentrations in similar models range from 1 to 10 mM.

-

-

Outcome: This procedure results in observable vestibular deficits, including spontaneous nystagmus, postural instability, and circling behavior, which are characteristic of AUV in humans.

Assessment of Vestibular Function: Video-Nystagmography (VNG)

Spontaneous nystagmus, an involuntary rhythmic eye movement, is a key clinical sign of AUV and was the primary endpoint in the preclinical efficacy studies of this compound.

-

Apparatus: A video-based system to record and analyze eye movements in rats. The system typically consists of a head-restraint for the animal, an infrared camera to record eye movements in the dark, and software to analyze the frequency and velocity of the nystagmus.

-

Procedure:

-

The rat is gently placed in the head-restraint to minimize head movement.

-

Video recordings of eye movements are captured in the dark to prevent visual fixation, which can suppress nystagmus.

-

A baseline recording of spontaneous nystagmus is taken before drug administration.

-

Following the administration of this compound or a placebo, eye movements are recorded at specific time points (e.g., 1 hour post-dose) to assess the drug's effect on nystagmus frequency and/or slow-phase velocity.

-

-

Data Analysis: The recorded video is analyzed to quantify the nystagmus. The frequency (beats per second) and the slow-phase velocity (degrees per second) are common parameters used to measure the intensity of the nystagmus.

Preclinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and to establish a relationship between the dose administered and the resulting concentration in the body.

-

Animal Model: Rats are commonly used for preclinical PK studies of orally administered small molecules.

-

Dosing: this compound was administered orally. The dose is typically determined based on initial in vitro potency and in vivo tolerability studies.

-

Blood Sampling: Blood samples are collected at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to construct a plasma concentration-time curve. Samples are typically collected via a cannulated vein or through sparse sampling from multiple animals.

-

Bioanalysis: The concentration of this compound in the plasma samples is measured using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

-

Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key PK parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

-

t1/2: Elimination half-life.

-

Signaling Pathways and Mechanism of Action

This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway. In the context of vestibular neurons, the antagonism of H4R by this compound is thought to reduce neuronal excitability, thereby alleviating the symptoms of vertigo.

Proposed Signaling Pathway of H4 Receptor in Vestibular Neurons

Caption: Proposed H4R signaling pathway in vestibular neurons and the antagonistic action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for the preclinical evaluation of this compound in acute unilateral vestibulopathy.

Conclusion

The preclinical studies of this compound demonstrated its potential to reduce a key symptom of acute unilateral vestibulopathy in a relevant animal model. The mechanism of action, through the antagonism of the histamine H4 receptor, provides a rationale for its effects on vestibular neuron excitability. Although the clinical development of this compound for AUV was discontinued, the data and methodologies presented in this technical guide remain a valuable resource for the scientific community. This information can inform the design of future preclinical studies for novel vestibular disorder therapies and contribute to a deeper understanding of the role of the histaminergic system in vestibular function.

References

The Pharmacodynamics of Seliforant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliforant, also known as SENS-111, is a selective, orally available small molecule that functions as an antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] Developed initially by Palau Pharma and later by Sensorion, it was investigated for the treatment of vestibular disorders such as vertigo.[3] this compound was the first candidate in its class to be tested for the symptomatic relief of vertigo crises.[4][5] The rationale for its development stemmed from the expression of H4 receptors in the peripheral vestibular system and the observation that selective inhibition of these receptors can alleviate vertigo symptoms in preclinical models.

Despite showing a good safety and tolerability profile, the clinical development of this compound for acute unilateral vestibulopathy was halted after a Phase IIb trial did not meet its primary efficacy endpoint. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, the downstream signaling pathways of its target, and the experimental protocols used to characterize such a compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of other downstream effectors. By binding to the H4 receptor without activating it, this compound blocks the binding of histamine and prevents the initiation of this signaling cascade. This antagonistic action is believed to underlie its potential therapeutic effects in inflammatory and immune responses, as well as in the modulation of neuronal activity in the vestibular system.

Quantitative Pharmacodynamic Data

Specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound for the H4 receptor are not extensively available in the public domain. However, for a selective H4 receptor antagonist, this data would be presented as follows to allow for clear comparison and evaluation.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Species | Source |

| Histamine H4 | [3H]Histamine | Data not publicly available | Human | - |

| Histamine H1 | [3H]Mepyramine | Data not publicly available | Human | - |

| Histamine H2 | [125I]Iodoaminopotentidine | Data not publicly available | Human | - |

| Histamine H3 | [3H]Nα-methylhistamine | Data not publicly available | Human | - |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of this compound

| Assay Type | Agonist | IC50 (nM) | Species | Source |

| GTPγS Binding | Histamine | Data not publicly available | Human | - |

| Calcium Mobilization | Histamine | Data not publicly available | Human | - |

| cAMP Inhibition | Forskolin | Data not publicly available | Human | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The histamine H4 receptor is a member of the Gαi/o-coupled GPCR family. Antagonism of this receptor by this compound inhibits the downstream signaling pathways normally initiated by histamine. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Other potential downstream effects include the modulation of MAPK/ERK pathways and calcium mobilization, which can influence cellular processes like chemotaxis, cytokine release, and cell differentiation.

Caption: this compound antagonism of the H4 receptor signaling pathway.

Experimental Protocols

The characterization of a histamine H4 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H4 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H4 receptor.

-

Radioligand: [3H]Histamine or other suitable H4R-specific radioligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]Histamine, and either assay buffer (for total binding), non-specific binding control, or a concentration of this compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of this compound using competitive binding analysis software.

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit G-protein activation by an agonist at the H4 receptor.

Objective: To determine the functional potency (IC50) of this compound as an antagonist.

Materials:

-

Cell membranes expressing the H4 receptor.

-

[35S]GTPγS radiolabel.

-

GDP (Guanosine diphosphate).

-

H4 receptor agonist (e.g., histamine).

-

Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cell membranes with this compound and GDP.

-

Initiate the reaction by adding the H4 receptor agonist and [35S]GTPγS.

-

Incubate to allow for G-protein activation and binding of [35S]GTPγS.

-

If using a filtration method, terminate the reaction by rapid filtration and wash the filters.

-

If using SPA beads, add the beads and allow them to settle.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter or a suitable microplate reader.

-

Plot the concentration-response curve for this compound's inhibition of agonist-stimulated [35S]GTPγS binding and determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a downstream effect of H4 receptor activation in some cell types.

Objective: To measure the functional antagonism of this compound on calcium signaling.

Materials:

-

Whole cells expressing the H4 receptor (and potentially a promiscuous G-protein like Gα16 to couple to the calcium pathway).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

H4 receptor agonist (e.g., histamine).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of this compound to the cells and pre-incubate.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the H4 receptor agonist to all wells to stimulate the cells.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 value of this compound by analyzing the inhibition of the agonist-induced calcium response.

Conclusion

This compound is a selective histamine H4 receptor antagonist that has been evaluated for its therapeutic potential in vestibular disorders. Its mechanism of action is centered on the competitive blockade of the Gαi/o-coupled H4 receptor, thereby inhibiting downstream signaling pathways. While specific quantitative pharmacodynamic data for this compound are not widely published, the experimental protocols outlined in this guide provide a framework for the characterization of such compounds. The journey of this compound from preclinical development to Phase IIb clinical trials highlights the challenges in translating a well-defined pharmacological mechanism into clinical efficacy for complex indications.

References

Seliforant: A Deep Dive into a Selective H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliforant (also known as SENS-111 and formerly UR-63325) is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. While specific quantitative binding and functional assay data for this compound are not extensively available in publicly accessible literature, this document synthesizes the existing preclinical and clinical information. It also outlines the general experimental protocols relevant to the study of H4R antagonists, offering a framework for researchers in the field. The guide includes detailed signaling pathway and experimental workflow diagrams to visually represent the complex processes involved in H4R antagonism and its evaluation.

Introduction

The histamine H4 receptor, the most recently identified of the four histamine receptor subtypes, is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key player in inflammatory and immune responses. Consequently, the development of selective H4R antagonists has become an attractive therapeutic strategy for a range of disorders, including allergic rhinitis, asthma, and atopic dermatitis. This compound has emerged as a significant compound in this class, advancing to clinical trials for vestibular disorders. This guide delves into the technical details of this compound's action and the scientific methods behind its investigation.

Mechanism of Action

This compound functions as a selective antagonist at the histamine H4 receptor. In its resting state, the H4R can exhibit constitutive activity. When bound by its endogenous agonist, histamine, the receptor couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. By binding to the H4 receptor, this compound blocks the binding of histamine and can also reduce the receptor's basal activity, thereby attenuating the downstream signaling pathways that contribute to inflammatory responses.

Pharmacological Profile of this compound

Potency and Efficacy

| Compound | Parameter | Value | Receptor | Assay Type |

| This compound (UR-63325) | log IC50 | [Data not publicly available] | Human H4 | [Assay details not specified] |

Note: A specific numerical log IC50 value was part of a dataset in a referenced table but is not available for direct citation.

Selectivity

Preclinical data has consistently described this compound as a "very active and selective H4R antagonist". It is reported to be selective for the human H4 receptor over the other histamine receptor subtypes (H1, H2, and H3)[1]. However, specific quantitative data (e.g., Ki values) from comparative binding assays are not publicly available to create a detailed selectivity profile table.

Preclinical and Clinical Overview

Preclinical studies have demonstrated this compound's efficacy in rodent models of asthma, where it improved respiratory function and inhibited pulmonary inflammation. It also possesses a favorable ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profile, along with a clean safety and toxicology profile, which supported its progression into human clinical trials.

This compound has been investigated in Phase 1 and Phase 2 clinical trials for conditions including allergic rhinitis and acute unilateral vestibulopathy (a vestibular disorder causing vertigo)[2]. While the Phase 2b trial in acute unilateral vestibulopathy did not meet its primary efficacy endpoint for vertigo intensity, the drug was found to be safe and well-tolerated.

Experimental Protocols

Detailed experimental protocols specific to the characterization of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments used to evaluate selective H4 receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the H4 receptor.

Objective: To quantify the affinity of this compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human H4 receptor.

-

Radioligand (e.g., [³H]-Histamine).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled H4R ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block histamine-induced inhibition of cAMP production.

Materials:

-

Whole cells stably expressing the human H4 receptor.

-

Histamine (agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Cells are seeded in a multi-well plate.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.

-

Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is calculated.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.

Objective: To assess the functional antagonism of this compound by measuring its effect on histamine-induced calcium mobilization.

Materials:

-

Whole cells stably expressing the human H4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

Test compound (this compound).

-

Fluorescence plate reader.

Procedure:

-

Cell Loading: Cells are loaded with a calcium-sensitive dye.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: The baseline fluorescence is measured before the addition of histamine.

-

Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time after the addition of the agonist.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Visualizations

Signaling Pathways

References

The Neuromodulatory Effects of Seliforant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliforant (also known as SENS-111) is a selective, orally available small molecule antagonist of the histamine (B1213489) H4 receptor (H4R). Developed for the symptomatic treatment of vestibular disorders such as vertigo, this compound has been the subject of both preclinical and clinical investigations to elucidate its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the neuromodulatory effects of this compound, detailing its pharmacodynamics, pharmacokinetics, and the experimental protocols utilized in its evaluation. Despite showing promise in early trials, the development of this compound was discontinued (B1498344) after a Phase IIb study in acute unilateral vestibulopathy (AUV) failed to meet its primary efficacy endpoint. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of H4R antagonists and their potential applications in neurological and vestibular disorders.

Introduction

Vertigo and other vestibular disorders represent a significant unmet medical need, with current treatments often associated with undesirable side effects such as sedation. The histamine H4 receptor has emerged as a promising target for the treatment of these conditions due to its expression in the peripheral vestibular system. This compound was developed as a first-in-class H4 receptor antagonist for the management of vertigo crises, aiming to provide symptomatic relief without the central nervous system side effects of existing medications.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its neuromodulatory effects by selectively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.

Signaling Pathway

Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents the histamine-induced downstream signaling, thereby modulating the activity of vestibular neurons. This antagonism is believed to reduce the firing rate of overactive vestibular neurons, helping to restore balance in the vestibular system.[1]

Quantitative Data

Receptor Binding and Functional Potency

While specific binding affinity (Ki) and functional potency (IC50/EC50) values for this compound have not been publicly disclosed in detail, it is characterized as a potent and selective antagonist for the H4 receptor.

Pharmacokinetics

Pharmacokinetic parameters for this compound have been determined in both preclinical (rat) and clinical (human) studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Cmax | Tmax | Half-life (t½) | Notes |

| Plasma Concentration for Max Activity | Human | 100-200 mg/day | 100-500 ng/mL | - | 24-56 hours | Data from a Phase 1 study. Pharmacokinetics were dose-proportional up to 200 mg.[2] |

| Efficacy in Nystagmus Reduction | Rat | 10 mg/kg (i.v.) | - | - | - | Resulted in a 21-22% reduction in spontaneous nystagmus at 1 hour post-administration.[3] |

| Loss of Efficacy | Rat | 20 mg/kg (i.v.) | - | - | - | A loss of efficacy was observed at this higher dose.[3] |

Experimental Protocols

Preclinical Evaluation: Rat Model of Acute Unilateral Vestibular Loss

A key preclinical study evaluated the efficacy of this compound in a rat model of acute unilateral vestibular loss.[3]

4.1.1. Induction of Unilateral Vestibular Loss

-

Method: A unilateral vestibular lesion was induced by a transtympanic injection of kainic acid.

-

Procedure: Under anesthesia, a small incision is made in the tympanic membrane of the rat. A specific volume and concentration of kainic acid solution are then injected into the middle ear cavity, allowing it to diffuse across the round window membrane into the inner ear. This excitotoxic lesion results in acute vestibular dysfunction.

4.1.2. Assessment of Efficacy: Video-Nystagmography

-

Method: Spontaneous nystagmus, a primary indicator of acute vestibular imbalance, was measured using video-nystagmography (VNG).

-

Procedure: The rat is placed in a restraining device that immobilizes its head. A specialized camera system records eye movements. The frequency and slow-phase velocity of the spontaneous nystagmus are quantified before and after the administration of this compound or vehicle.

Clinical Evaluation: Phase 1 and 2 Trials

This compound underwent several clinical trials to assess its safety, pharmacokinetics, and efficacy.

4.2.1. Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers evaluated the safety and pharmacokinetics of this compound. This study also included a pharmacodynamic assessment using a modified caloric test to induce vertigo.

-

Method: A modified caloric test was used to induce vertigo and nystagmus.

-

Procedure: With the subject in a supine position with their head elevated at a 30-degree angle, a controlled stream of warm or cool water or air is introduced into the external auditory canal for a specific duration. This temperature change induces endolymphatic flow in the horizontal semicircular canal, resulting in a vestibulo-ocular reflex, which manifests as nystagmus and a sensation of vertigo. The effects of this compound on the latency, duration, and intensity of vertigo, as well as on nystagmus parameters, were measured.

4.2.2. Phase 2a Study (SENS-111-202)

This randomized, double-blind, placebo- and active-controlled crossover study assessed the effects of this compound on vigilance and cognitive performance during experimentally evoked vestibular imbalance in 32 healthy subjects.

-

Treatments:

-

This compound 100 mg

-

This compound 200 mg

-

Meclizine 50 mg (active comparator)

-

Placebo

-

-

Design: Each subject received each of the four treatments in a random order, with a washout period between treatments.

-

Primary Endpoints: Objective psychometric measures of vigilance and cognitive performance. The study met its primary endpoint, demonstrating that this compound did not impair vigilance and cognitive performance.

4.2.3. Phase 2b Study in Acute Unilateral Vestibulopathy (NCT03110458)

This multicenter, randomized, double-blind, placebo-controlled study was designed to assess the efficacy and safety of two dose regimens of this compound in patients with AUV.

-

Treatments:

-

This compound 100 mg

-

This compound 200 mg

-

Placebo

-

-

Primary Endpoint: The primary efficacy endpoint was the Area Under the Curve (AUC) for vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position over four treatment days.

-

Outcome: The study did not meet its primary efficacy endpoint, leading to the discontinuation of this compound's development.

Conclusion

This compound, a selective histamine H4 receptor antagonist, demonstrated a favorable safety and pharmacokinetic profile in early clinical development, along with preclinical evidence of efficacy in a model of vestibular dysfunction. Its mechanism of action, centered on the modulation of vestibular neuron activity through H4R antagonism, presented a novel approach for the treatment of vertigo without the sedative effects of existing therapies. However, the failure to demonstrate significant efficacy in a Phase IIb trial for acute unilateral vestibulopathy led to the cessation of its development. The data and experimental protocols detailed in this guide provide valuable insights for the scientific community and may inform future research into H4R antagonists and the development of novel treatments for vestibular and other neurological disorders.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modelling of the novel H4 receptor inhibitor SENS-111 using a modified caloric test in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Seliforant in In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliforant (also known as SENS-111) is a selective antagonist of the histamine (B1213489) H4 receptor (H4R). It has been investigated for its potential therapeutic effects in vestibular disorders.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. In the vestibular system, H4 receptors are expressed and their antagonism has been shown to reduce vertigo symptoms in a rat model of unilateral vestibular loss.[1] These application notes provide detailed experimental protocols for the use of this compound in in vivo rat models to study its efficacy, pharmacokinetics, and safety.

Mechanism of Action

This compound is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon binding of its endogenous ligand, histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as ion channels. By blocking the binding of histamine to the H4 receptor, this compound prevents this downstream signaling cascade.[2][3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo rat studies.

Table 1: Efficacy of this compound in a Rat Model of Unilateral Vestibular Loss

| Treatment Group | Dose (mg/kg, oral) | Primary Endpoint | Observation Time | Result |

| This compound | 10 | Reduction in spontaneous nystagmus | 1 hour post-administration | 21-22% reduction |

| This compound | 20 | Reduction in spontaneous nystagmus | 1 hour post-administration | Loss of efficacy observed |

| Placebo | N/A | Spontaneous nystagmus | 1 hour post-administration | No significant change |

| Meclizine | N/A | Reduction in spontaneous nystagmus | N/A | Minimal effect |

| Methylprednisolone | N/A | Reduction in spontaneous nystagmus | N/A | Minimal effect |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Doses Studied | 10 and 20 mg/kg |

| Plasma Exposure | Consistent with Phase 1 human data |

| Detailed PK Parameters (Cmax, Tmax, AUC, half-life) | Not publicly available |

Table 3: Preclinical Safety and Toxicology of this compound in Rats

| Study Type | Duration | Species | Key Findings |

| General Tolerability | Acute | Rat | Well tolerated at 10 and 20 mg/kg doses |

| Detailed Toxicology | Not publicly available | Rat | Not publicly available |

Experimental Protocols

Protocol 1: Induction of Unilateral Vestibular Loss in Rats using Kainic Acid

This protocol describes the creation of a rat model of acute unilateral vestibular dysfunction through the transtympanic injection of kainic acid. This model is used to evaluate the efficacy of compounds like this compound in reducing vertigo-like symptoms.

Materials:

-

Male Wistar rats (250-300g)

-

Kainic acid solution (concentration and volume to be optimized, typically 10 nmol in 1 µL)

-

Anesthetic (e.g., isoflurane)

-

Microsyringe with a fine-gauge needle

-

Operating microscope or magnifying lens

-

Sterile saline

-

Cotton swabs

Procedure:

-

Anesthetize the rat using an appropriate anesthetic protocol.

-

Place the rat in a stereotaxic frame or position it to allow clear access to the external ear canal.

-

Under microscopic guidance, carefully visualize the tympanic membrane.

-

Using the microsyringe, gently perforate the tympanic membrane in the posterior-inferior quadrant to access the middle ear cavity.

-

Slowly inject the kainic acid solution into the middle ear, aiming towards the round window niche.

-

Keep the rat in a head-tilted position for approximately 10-15 minutes to ensure the solution remains in contact with the round window membrane.

-

Gently absorb any excess fluid from the external ear canal with a cotton swab.

-

Allow the rat to recover from anesthesia on a warming pad.

-

Monitor the animal for signs of vestibular dysfunction, such as spontaneous nystagmus, head tilt, and circling behavior, which typically appear within a few hours.

Protocol 2: Oral Administration of this compound by Gavage

This protocol details the procedure for administering this compound orally to rats.

Materials:

-

This compound

-

Appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose, or a specialized formulation for oral delivery to rodents)

-

Oral gavage needle (stainless steel or flexible plastic, appropriate size for the rat)

-

Syringe

-

Balance

Procedure:

-

Prepare the this compound formulation at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).

-

Gently restrain the rat, holding it firmly but without causing distress. The head and neck should be in a straight line with the body.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass smoothly without resistance.

-

Once the needle has reached the predetermined depth, slowly administer the this compound solution.

-

Withdraw the needle smoothly and return the rat to its cage.

-

Observe the animal for a few minutes to ensure there are no signs of respiratory distress or other adverse effects.

Protocol 3: Assessment of Spontaneous Nystagmus using Video-Nystagmography (VNG)

This protocol describes the methodology for recording and analyzing spontaneous nystagmus in rats with unilateral vestibular lesions.

Materials:

-

Video-nystagmography system with an infrared camera

-

A restraining device to hold the rat's head in a fixed position

-

A dark, quiet room to minimize visual and auditory stimuli

Procedure:

-

Gently restrain the rat in the holding device. The head should be held firmly but comfortably in a horizontal position.

-

Position the infrared camera to obtain a clear image of one of the rat's eyes.

-

Allow the rat to acclimate to the setup in the dark for a few minutes.

-

Record eye movements for a defined period (e.g., 2-5 minutes).

-

Analyze the recorded video to identify and quantify spontaneous nystagmus. This is typically done by measuring the slow-phase velocity of the eye movements. Specialized software is often used for this analysis.

-

The efficacy of this compound is determined by comparing the slow-phase velocity of nystagmus in treated animals to that in placebo-treated animals.

Protocol 4: Pharmacokinetic Analysis of this compound in Rat Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific validated method for this compound is not publicly available, so this protocol is based on general procedures for small molecule analysis in biological matrices.

Materials:

-

Rat plasma samples collected at various time points after this compound administration

-

Internal standard (a structurally similar compound not present in the sample)

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 0-1 min, 5% B; 1-5 min, ramp to 95% B; 5-7 min, hold at 95% B; 7-7.1 min, return to 5% B; 7.1-10 min, re-equilibrate at 5% B.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the mass spectrometer parameters for this compound and the internal standard (e.g., precursor and product ion masses for multiple reaction monitoring - MRM).

-

Monitor the specific MRM transitions for this compound and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (this compound/internal standard).

-

Generate a calibration curve using standards of known this compound concentrations in blank rat plasma.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

Protocol 5: General Safety and Toxicity Assessment

This protocol outlines a general approach for assessing the safety and toxicity of this compound in rats. Specific details of studies conducted on this compound are not publicly available.

Study Design:

-

Animals: Use both male and female rats of a standard strain (e.g., Sprague-Dawley or Wistar).

-

Groups: Include a vehicle control group and at least three dose groups of this compound (low, mid, and high doses).

-

Duration: Can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days) studies.

-

Route of Administration: Oral gavage, consistent with the intended clinical route.

Parameters to be Monitored:

-

Clinical Observations: Daily observation for any changes in appearance, behavior, and signs of toxicity.

-

Body Weight: Measured at least weekly.

-

Food and Water Consumption: Measured weekly.

-

Ophthalmology: Examination of the eyes before and at the end of the study.

-

Hematology: Analysis of blood samples for red and white blood cell counts, platelets, hemoglobin, etc.

-

Clinical Chemistry: Analysis of serum for markers of liver and kidney function, electrolytes, etc.

-

Urinalysis: Analysis of urine for volume, specific gravity, pH, and presence of protein, glucose, etc.

-

Necropsy: Gross examination of all organs and tissues at the end of the study.

-

Organ Weights: Weighing of key organs (e.g., liver, kidneys, spleen, brain, heart).

-

Histopathology: Microscopic examination of a comprehensive set of tissues from the control and high-dose groups, and any target organs from the other dose groups.

Data Presentation:

All quantitative data from these studies should be summarized in tables, comparing the different dose groups to the control group, with statistical analysis to determine significant differences.

References

- 1. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Research of Seliforant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for Seliforant (also known as SENS-111), a selective histamine (B1213489) H4 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Overview of this compound

This compound is a small molecule that acts as a selective antagonist for the histamine H4 receptor.[1] This receptor is primarily expressed on cells of the immune system, and its modulation has been investigated for potential therapeutic effects in various conditions, including vestibular disorders such as vertigo.[1][2] Preclinical research has focused on establishing the efficacy and safety profile of this compound in relevant animal models.

Dosage and Administration in Preclinical Models

Preclinical studies have primarily utilized oral administration of this compound in rat models. The selection of appropriate dosages is informed by pharmacokinetic profiling to achieve plasma exposures consistent with those targeted in clinical settings.

Table 1: Summary of this compound Dosage in a Preclinical Rat Model of Vertigo

| Animal Model | Indication | Route of Administration | Dosage | Observed Effect | Reference |

| Rat model of acute unilateral vestibular loss | Vertigo | Oral | 10 mg/kg | 21-22% reduction in spontaneous nystagmus at 1-hour post-administration | [3][4] |

| Rat model of acute unilateral vestibular loss | Vertigo | Oral | 20 mg/kg | Loss of efficacy compared to the 10 mg/kg dose |

Experimental Protocols

Efficacy Study in a Rat Model of Acute Unilateral Vestibular Loss

This protocol is based on the methodology described by Petremann et al. (2020) to assess the efficacy of this compound in a translational model of vertigo.

Objective: To evaluate the effect of orally administered this compound on spontaneous nystagmus in rats with induced unilateral vestibular lesions.

Materials:

-

Male Wistar rats

-

This compound (SENS-111)

-

Vehicle (placebo)

-

Kainic acid

-

Video-nystagmography system

Procedure:

-

Animal Model Creation:

-

Induce a unilateral vestibular lesion by a transtympanic injection of kainic acid. This creates an imbalance in the vestibular system, leading to symptoms like spontaneous nystagmus, a key indicator of vertigo.

-

-

Drug Administration:

-

Administer this compound orally at doses of 10 mg/kg and 20 mg/kg.

-

A control group should receive the vehicle (placebo) via the same route.

-

-

Efficacy Assessment:

-

Record and analyze spontaneous nystagmus using a video-nystagmography system at baseline and at specific time points post-administration (e.g., 1 hour).

-

Quantify the frequency and velocity of the nystagmus to determine the effect of this compound compared to the placebo group.

-

dot

Caption: Workflow for Efficacy Testing of this compound in a Rat Model of Vertigo.

Pharmacokinetic Profiling in Rats (General Protocol)

While a specific, detailed protocol for this compound's preclinical pharmacokinetics is not publicly available, the following represents a general methodology for such studies in rats. This is crucial for determining key parameters like bioavailability, half-life, and maximum concentration (Cmax) to inform dose selection for efficacy and toxicology studies.

Objective: To characterize the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

Male Wistar rats

-

This compound (SENS-111)

-

Appropriate vehicle for oral and intravenous administration

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS or other suitable analytical instrumentation

Procedure:

-

Animal Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single oral gavage dose of this compound to determine absorption characteristics and bioavailability.

-

-

Blood Sampling:

-

Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

-

Plasma Preparation and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Analyze plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic modeling software to calculate key parameters including:

-

Area Under the Curve (AUC)

-

Maximum Plasma Concentration (Cmax)

-

Time to Maximum Plasma Concentration (Tmax)

-

Elimination Half-Life (t1/2)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Oral Bioavailability (F%)

-

-

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H4 receptor (H4R). The H4R is a G-protein coupled receptor (GPCR) that, upon binding with its natural ligand histamine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling pathways, including MAPK and calcium mobilization. By blocking the binding of histamine to the H4R, this compound is thought to prevent these downstream signaling events, thereby exerting its therapeutic effects.

dot

Caption: Simplified Signaling Pathway of the Histamine H4 Receptor and the Action of this compound.

Preclinical Safety and Toxicology (General Considerations)

While specific toxicology data for this compound is not extensively published, a standard preclinical safety evaluation for a novel compound would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) guidelines.

Core Safety Pharmacology Studies:

-

Central Nervous System (CNS) Assessment: Evaluation of effects on motor activity, behavior, and coordination.

-

Cardiovascular System Assessment: Monitoring of blood pressure, heart rate, and electrocardiogram (ECG).

-

Respiratory System Assessment: Measurement of respiratory rate and tidal volume.

Toxicology Studies:

-

Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Repeated-Dose Toxicity Studies: To evaluate the toxicological profile of the compound after repeated administration over a defined period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent).

Genotoxicity Studies:

-

A battery of in vitro and in vivo tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.

The results of these studies are essential for establishing a preliminary safety profile and for guiding the design of first-in-human clinical trials.

References

- 1. Management of peripheral vertigo with antihistamines: New options on the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the novel histamine H4 receptor antagonist SENS‐111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Seliforant in Eosinophil Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliforant (also known as SENS-111) is a potent and selective antagonist of the histamine (B1213489) H4 receptor.[1] The histamine H4 receptor is a key player in inflammatory processes and is expressed on various immune cells, including eosinophils. Histamine has been demonstrated to be a chemoattractant for eosinophils, a process mediated specifically through the H4 receptor.[2][3][4][5] This makes this compound a valuable tool for studying the role of the histamine H4 receptor in eosinophil migration and for investigating its potential as a therapeutic agent in eosinophil-driven inflammatory diseases such as asthma and allergic rhinitis.

These application notes provide a comprehensive guide for utilizing this compound in an in vitro eosinophil chemotaxis assay. The document includes detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Eosinophil Chemotaxis

Histamine, released from mast cells and basophils, can induce the directional migration of eosinophils to sites of inflammation. This process, known as chemotaxis, is initiated by the binding of histamine to the H4 receptor on the eosinophil cell surface. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium. The resulting increase in intracellular calcium is a critical signal for the cytoskeletal rearrangements and cellular motility required for chemotaxis.

This compound, as a competitive antagonist, binds to the histamine H4 receptor without initiating this signaling cascade. By occupying the receptor, this compound prevents histamine from binding and thereby blocks the downstream signaling events that lead to eosinophil migration.

Quantitative Data

| Compound | Target | Assay Type | Chemoattractant | Eosinophil Source | IC50 | Reference |

| JNJ 7777120 | Histamine H4 Receptor | Transwell Chemotaxis Assay | Histamine (1 µM) | Human Peripheral Blood | 86 nM |

Experimental Protocols

Eosinophil Isolation from Human Peripheral Blood

-

Blood Collection: Collect whole blood from healthy, consenting donors into collection tubes containing an anticoagulant (e.g., EDTA).

-

Red Blood Cell Lysis: Perform a hypotonic lysis to remove red blood cells.

-

Negative Selection: Isolate eosinophils using a commercially available eosinophil isolation kit that employs negative selection (magnetic-activated cell sorting - MACS). This method depletes other leukocytes, leaving a highly purified eosinophil population.

-

Cell Purity Assessment: Assess the purity of the isolated eosinophils using flow cytometry by staining for eosinophil-specific surface markers (e.g., CCR3, Siglec-8) or by morphological analysis of cytospun preparations stained with Wright-Giemsa. A purity of >98% is recommended.

-

Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

-

Cell Resuspension: Resuspend the purified eosinophils in a suitable assay buffer (e.g., RPMI 1640 with 10 mM HEPES and 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

Eosinophil Chemotaxis Assay (Transwell Method)

-

Assay Plate Preparation: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

-

Chemoattractant Preparation: Prepare a solution of histamine in the assay buffer. A final concentration of 1 µM in the lower chamber is recommended to induce a robust chemotactic response.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or migration (typically ≤0.1%).

-

Experimental Setup:

-

Lower Chamber: Add 150 µL of the histamine solution (or assay buffer for the negative control) to the lower wells of the chemotaxis plate.

-

Upper Chamber (Transwell insert):

-

Pre-incubate the isolated eosinophils (2 x 10^6 cells/mL) with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add 50 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell inserts.

-

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time should be determined empirically.

-

Cell Migration Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be achieved by:

-

Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer for a fixed period (e.g., 60 seconds). This is a highly accurate and reproducible method.

-

Microscopy: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and count them using a fluorescence microscope.

-

Colorimetric Assay: Lyse the migrated cells and measure the activity of an endogenous enzyme, such as eosinophil peroxidase.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the histamine-only control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Visualizations

Signaling Pathway of Histamine-Induced Eosinophil Chemotaxis

Caption: Signaling cascade initiated by histamine binding to the H4 receptor, leading to eosinophil chemotaxis, and its inhibition by this compound.